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Compound of Interest

Compound Name:
4'-Chloro-3-(4-

methylphenyl)propiophenone

CAS No.: 117825-87-3

Cat. No.: B047313 Get Quote

Executive Summary & Identification Metrics
Compound: 4'-Chloro-3-(4-methylphenyl)propiophenone CAS Registry Number: (Analogous

search required for specific salt forms; typically referenced by IUPAC: 1-(4-chlorophenyl)-3-(4-

methylphenyl)propan-1-one) Molecular Formula: C₁₆H₁₅ClO Exact Mass: 272.0811 (³⁵Cl)

This guide addresses the critical analytical challenge of distinguishing 4'-Chloro-3-(4-
methylphenyl)propiophenone (Target) from its positional isomers, particularly the "reverse-

ring" analog 4'-Methyl-3-(4-chlorophenyl)propiophenone. While both share an identical

molecular weight (272.77 g/mol ) and retention characteristics, their fragmentation fingerprints

are distinct and predictable.
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Ionization
Mode

Precursor
(m/z)

Primary
Diagnostic
Fragment
(Base Peak)

Secondary
Fragment

Structural
Origin

EI (70 eV) 272 [M]⁺
139 (³⁵Cl) / 141

(³⁷Cl)
111, 105

4-Chlorobenzoyl

cation (α-

cleavage)

ESI (+) 273 [M+H]⁺ 139 133
Acylium ion

formation

Structural Analysis & Fragmentation Logic
To interpret the mass spectrum accurately, one must deconstruct the molecule into its three

functional zones. This structural logic dictates the bond lability and resulting fragments.

Zone A (The Reporter): The 4-Chlorobenzoyl group. This moiety drives the formation of the

stable acylium ion, the most dominant feature in the spectrum.

Zone B (The Linker): The ethyl chain (-CH₂-CH₂-). This saturated bridge prevents

conjugation between the rings, making the

-carbonyl bond the weakest point.

Zone C (The Distal Group): The 4-Methylphenyl (p-tolyl) group. This acts as a neutral loss or

a secondary carbocation source.

Electron Impact (EI) Fragmentation Pathways
In Electron Impact ionization (70 eV), the molecular ion [M]⁺ is formed but is energetically

unstable. The fragmentation is dominated by

-cleavage adjacent to the carbonyl group.[1][2] Unlike butyrophenones, the McLafferty
rearrangement is suppressed because the

-carbon is part of an aromatic ring (sp² hybridized) and lacks the necessary abstractable
hydrogen for the 6-membered transition state.
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Mechanism 1: -Cleavage (Major Pathway)
The radical cation localizes on the carbonyl oxygen. Homolytic cleavage occurs at the

C(carbonyl)-C(

) bond.

Fragment A: 4-Chlorobenzoyl cation (Acylium ion). m/z 139 (100%) and m/z 141 (~33%).

Neutral Loss: 4-Methylphenethyl radical.

Mechanism 2: Benzylic/Tropylium Formation (Minor
Pathway)
Secondary fragmentation or direct cleavage at the benzylic position of the distal ring.

Fragment B: 4-Methylbenzyl cation, which rearranges to the methyltropylium ion. m/z 105.

Visualization of EI Pathways
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Caption: EI fragmentation tree showing the dominance of the acylium ion (m/z 139) via α-

cleavage.

ESI-MS/MS Fragmentation (Collision Induced
Dissociation)
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In LC-MS workflows using Electrospray Ionization (ESI), the molecule forms a protonated

pseudomolecular ion [M+H]⁺ at m/z 273.

CID Pathway
Upon collision-induced dissociation (CID), the protonated ketone undergoes inductive

cleavage. The positive charge is retained on the fragment with the higher proton affinity or

better charge stabilization.

Precursor: m/z 273.

Primary Product: Cleavage of the C(carbonyl)-C(

) bond yields the 4-chlorobenzoyl cation (m/z 139).

Secondary Product: In some conditions, charge retention on the distal alkyl-aryl group may

yield the [4-methylphenethyl]⁺ cation (m/z 133), though this is less favored than the

resonance-stabilized acylium ion.

Comparative Differentiation Guide
This is the most critical section for drug development professionals. You must distinguish the

target compound from its "Reverse-Ring" isomer.

Scenario: You have a peak at MW 272. Is it 4'-Chloro-3-(4-methylphenyl)propiophenone
(Target) or 4'-Methyl-3-(4-chlorophenyl)propiophenone (Isomer)?

The "Flip-Flop" Rule
The substituents on the benzoyl ring (next to carbonyl) determine the base peak.
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Feature Target Compound Reverse Isomer

Structure
1-(4-Cl-Ph)-3-(4-Me-Ph)-

propanone

1-(4-Me-Ph)-3-(4-Cl-Ph)-

propanone

Base Peak (EI) m/z 139 (Cl-Benzoyl) m/z 119 (Me-Benzoyl)

Isotope Pattern Base peak has 3:1 (³⁵Cl:³⁷Cl) Base peak has no Cl pattern

Distal Fragment m/z 105 (Me-Tropylium) m/z 125/127 (Cl-Tropylium)

Conclusion
Chlorine is on the Carbonyl

side
Chlorine is on the Alkyl side

Visualization of Isomer Differentiation
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Caption: Comparative fragmentation logic distinguishing the target from its regioisomer based

on Acylium ion mass.

Experimental Protocol: Self-Validating Workflow
To replicate these results and ensure data integrity, follow this standardized protocol.

A. Sample Preparation
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Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade).

Working Solution: Dilute to 10 µg/mL in Methanol (for direct infusion ESI) or Ethyl Acetate

(for GC-MS).

B. GC-MS Parameters (EI)
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

Inlet Temp: 250°C.

Source Temp: 230°C.

Ionization: Electron Impact, 70 eV.

Scan Range: m/z 50–350.

Validation Check: Verify the presence of the m/z 139/141 doublet. If m/z 119 is the base

peak, the sample is the wrong isomer.

C. LC-MS/MS Parameters (ESI)
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Mode: Positive Ion (+).

Capillary Voltage: 3.5 kV.

Collision Energy (CE): Ramp 10–40 eV.

Transition Monitoring (MRM):

Quantifier: 273 → 139 (Acylium).

Qualifier: 273 → 111 (Phenyl cation, high CE).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

http://www.imreblank.ch/JAFC_1997_45_4057.pdf
https://www.nist.gov/srd/nist-standard-reference-database-1a-v17
https://www.benchchem.com/product/b047313?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.mdpi.com/1420-3049/28/18/6510
http://www.imreblank.ch/JAFC_1997_45_4057.pdf
https://www.benchchem.com/product/b047313#mass-spectrometry-fragmentation-of-4-chloro-3-4-methylphenyl-propiophenone
https://www.benchchem.com/product/b047313#mass-spectrometry-fragmentation-of-4-chloro-3-4-methylphenyl-propiophenone
https://www.benchchem.com/product/b047313#mass-spectrometry-fragmentation-of-4-chloro-3-4-methylphenyl-propiophenone
https://www.benchchem.com/product/b047313#mass-spectrometry-fragmentation-of-4-chloro-3-4-methylphenyl-propiophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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